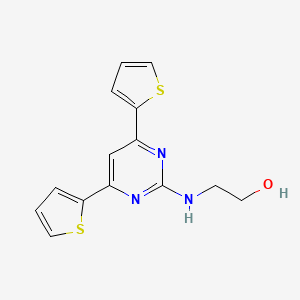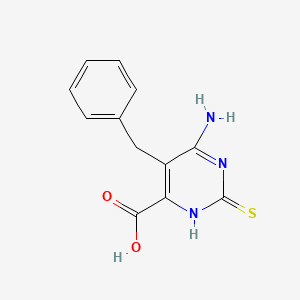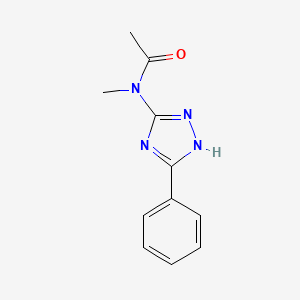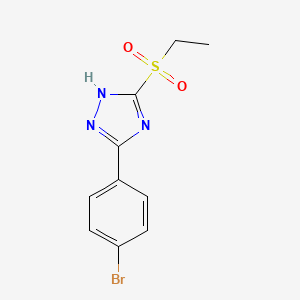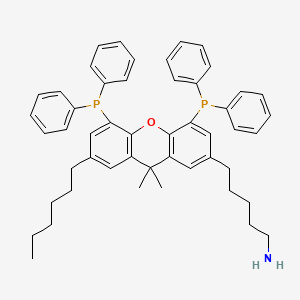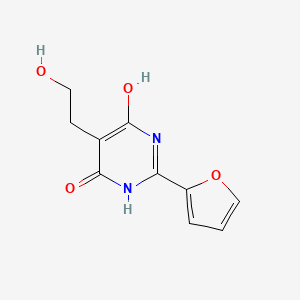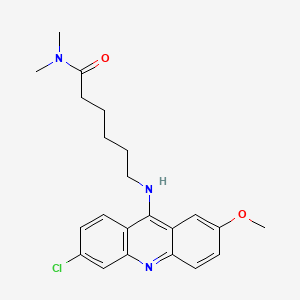
3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(2-(1-pyrrolidinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- is a synthetic organic compound belonging to the cinnoline family. This compound is characterized by its unique structure, which includes a cinnoline core substituted with an amino group, a fluorine atom, and a pyrrolidinyl ethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as ortho-nitroaryl compounds, under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 4-position can be introduced via nucleophilic substitution reactions using amines.
Fluorination: The fluorine atom at the 7-position can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrrolidinyl Ethyl Group: The pyrrolidinyl ethyl group can be attached through alkylation reactions using appropriate alkyl halides or sulfonates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the cinnoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-7-fluoro-N-(2-(4-morpholinyl)ethyl)cinnoline-3-carboxamide
- 4-Amino-7-chloro-N-(2-(1-pyrrolidinyl)ethyl)cinnoline-3-carboxamide
Uniqueness
Compared to similar compounds, 3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- is unique due to the presence of the fluorine atom at the 7-position and the pyrrolidinyl ethyl group. These structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of 3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(2-(1-pyrrolidinyl)ethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
187231-53-4 |
|---|---|
Molecular Formula |
C15H18FN5O |
Molecular Weight |
303.33 g/mol |
IUPAC Name |
4-amino-7-fluoro-N-(2-pyrrolidin-1-ylethyl)cinnoline-3-carboxamide |
InChI |
InChI=1S/C15H18FN5O/c16-10-3-4-11-12(9-10)19-20-14(13(11)17)15(22)18-5-8-21-6-1-2-7-21/h3-4,9H,1-2,5-8H2,(H2,17,19)(H,18,22) |
InChI Key |
CPMZNKUVEPHLRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=C(C3=C(C=C(C=C3)F)N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909747.png)
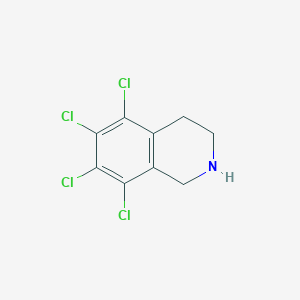
![4-Chloro-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12909755.png)

